1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a bromo-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-methylbenzenesulfonyl chloride, which is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzenesulfonyl fluoride: Similar in structure but contains a fluoride group instead of the benzodiazole core.
Methyl 4-bromobenzoate: Another related compound with a simpler structure.
Uniqueness
1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with a bromo-methylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C16H15BrN2O2S |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15BrN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3 |
InChI Key |
KHWHQSDMWCFVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
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